molecular formula C15H16N8O2 B2777443 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034300-88-2

1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2777443
CAS No.: 2034300-88-2
M. Wt: 340.347
InChI Key: KCLODOZIKHXGRV-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazolo-pyridazine moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core, which is achieved through the cyclocondensation of hydrazine derivatives with appropriate diketones . The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit bacterial cell division by targeting proteins involved in the process . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazolo-pyridazine core is particularly noteworthy for its role in enhancing the compound’s stability and bioactivity .

Properties

IUPAC Name

1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-21-14(24)5-2-11(19-21)15(25)17-10-6-7-22(8-10)13-4-3-12-18-16-9-23(12)20-13/h2-5,9-10H,6-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLODOZIKHXGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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